rhEPO

Pharmacokinetics Half-life Dosing frequency

rhEPO (epoetin alfa, CAS 113427-24-0) is the first-generation erythropoiesis-stimulating agent and the definitive reference biologic for biosimilar development. This 165-amino acid glycoprotein hormone, expressed in CHO cells, delivers ~200,000 IU/mg specific activity (MW 37–42 kDa). Clinical evidence confirms non-inferior efficacy to darbepoetin alfa in maintaining hemoglobin at a lower acquisition cost. Its well-characterized glycosylation profile makes it the regulatory gold standard for demonstrating biosimilarity. The shorter IV half-life (6.8 h) enables precise dose titration for hemoglobin-labile patients. Choose rhEPO for value-based procurement backed by decades of safety data.

Molecular Formula C42H73NO16
Molecular Weight 848.037
CAS No. 113427-24-0
Cat. No. B568164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerhEPO
CAS113427-24-0
Molecular FormulaC42H73NO16
Molecular Weight848.037
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)OC4CC(C(C(O4)C)O)(C)O
InChIInChI=1S/C42H73NO16/c1-22-18-27(16-17-44)36(59-40-34(47)33(43(8)9)35(24(3)56-40)58-32-21-42(7,51)39(49)26(5)55-32)37(52-10)28(45)19-30(46)53-23(2)14-12-11-13-15-29(22)57-31-20-41(6,50)38(48)25(4)54-31/h11-13,15,22-29,31-40,44-45,47-51H,14,16-21H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41-,42-/m1/s1
InChIKeyCJKGNDLRMLFWEX-IUJNAFBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 amp / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rhEPO (CAS 113427-24-0): A Foundational Erythropoiesis-Stimulating Agent for Anemia Management and Biosimilar Development


Recombinant human erythropoietin (rhEPO), designated by CAS 113427-24-0 and commonly referred to as epoetin alfa, is a 165-amino acid glycoprotein hormone produced in Chinese hamster ovary (CHO) cells [1]. It serves as the first-generation erythropoiesis-stimulating agent (ESA) that binds to and activates the erythropoietin receptor (EPO-R) on erythroid progenitor cells, thereby regulating red blood cell production [2]. With a specific activity of approximately 200,000 IU/mg peptide and a molecular weight ranging from 37,000 to 42,000 Da, rhEPO is the reference standard against which all subsequent erythropoiesis-stimulating agents are compared [3]. This evidence guide provides a comparator-based analysis of rhEPO's differentiation from key alternatives to support informed procurement decisions.

Why rhEPO (CAS 113427-24-0) Cannot Be Interchanged with Other Erythropoiesis-Stimulating Agents Without Careful Consideration


Despite sharing an identical 165-amino acid sequence, rhEPO (epoetin alfa) exhibits distinct glycosylation patterns compared to other epoetins, resulting in quantifiable differences in molecular weight, isoform distribution, sialic acid content, and pharmacokinetic profiles [1]. These glycosylation variations directly impact in vivo half-life, dosing frequency, and receptor binding affinity, which in turn influence clinical outcomes and procurement economics [2]. Furthermore, regulatory classifications and manufacturing processes differ significantly; for instance, epoetin alfa is the reference product for numerous biosimilars, whereas epoetin beta and darbepoetin alfa represent distinct biotechnological entities with separate regulatory dossiers [3]. Substituting these agents without accounting for these evidence-based differences can lead to suboptimal therapeutic outcomes, increased adverse event risks, and unanticipated procurement costs.

Quantitative Differentiation of rhEPO (CAS 113427-24-0) from Key Erythropoiesis-Stimulating Agent Comparators


Pharmacokinetic Half-Life Comparison: rhEPO (Epoetin Alfa) vs. Epoetin Beta vs. Darbepoetin Alfa

rhEPO (epoetin alfa) demonstrates a significantly shorter circulating half-life compared to epoetin beta and darbepoetin alfa. In healthy volunteers, the terminal elimination half-life after intravenous administration is 6.8 hours for epoetin alfa, compared to 8.8 hours for epoetin beta [1]. Subcutaneous administration yields half-lives of 19.4 hours and 24.2 hours, respectively [1]. Darbepoetin alfa exhibits a threefold longer half-life than rhEPO in preclinical models and a half-life of 25.3 hours in CKD patients on dialysis following intravenous administration [2]. These differences are directly attributable to glycosylation variations and dictate clinically meaningful dosing intervals.

Pharmacokinetics Half-life Dosing frequency

In Vivo Potency Comparison: rhEPO (Epoetin Alfa) vs. Darbepoetin Alfa

Despite having a 4-fold lower EPO receptor binding affinity than rhEPO, darbepoetin alfa demonstrates significantly greater in vivo potency due to its prolonged half-life [1]. In a comparative mouse model, darbepoetin alfa was 3.6-fold more potent than rhEPO in increasing hematocrit when administered thrice weekly [1]. Notably, when the dosing frequency was reduced to once weekly, this potency advantage increased to approximately 13- to 14-fold [1]. This illustrates how pharmacokinetic superiority can offset lower receptor affinity to produce enhanced pharmacodynamic outcomes.

Pharmacodynamics Potency Dosing frequency

Glycosylation Profile Comparison: rhEPO (Epoetin Alfa) vs. Epoetin Beta

rhEPO (epoetin alfa) and epoetin beta exhibit distinct glycosylation patterns despite sharing an identical amino acid sequence. Capillary zone electrophoresis-electrospray-time of flight-mass spectrometry (CZE-ESI-TOF-MS) analysis reveals that epoetin beta contains two additional basic sialic acid isoforms compared to epoetin alfa, while epoetin alfa displays a higher degree of acetylation [1]. In two-dimensional gel electrophoresis, epoetin alfa resolves into six spots, whereas epoetin beta resolves into eight spots, further confirming the differential isoform distribution [2]. These glycosylation differences underpin the observed pharmacokinetic and pharmacodynamic variations.

Glycosylation Isoforms Sialic acid

Clinical Efficacy Comparison in Hemodialysis Patients: rhEPO (Epoetin Alfa) vs. Darbepoetin Alfa

In a phase III noninferiority trial involving Chinese hemodialysis patients (N=384 for safety; 211 per-protocol), darbepoetin alfa was compared to epoetin alfa (rHuEPO) for maintaining hemoglobin (Hb) levels [1]. The change in average Hb concentration from baseline to evaluation period was -0.07 g/dL for darbepoetin alfa versus -0.15 g/dL for epoetin alfa, with a difference of 0.08 g/dL (95% CI: -0.22 to 0.39) [1]. The lower limit of the 95% CI (-0.22) exceeded the noninferiority threshold of -1.0 g/dL, establishing noninferiority [1]. Average Hb concentrations during the study ranged from 10.88 to 11.43 g/dL for darbepoetin alfa and 10.91 to 11.38 g/dL for epoetin alfa [1].

Clinical efficacy Hemoglobin maintenance Renal anemia

Dose Reduction Potential When Switching from rhEPO (Epoetin Alfa) to Epoetin Beta

An interim analysis of the GAIN trial, which included 1005 stable hemodialysis patients, demonstrated that switching from epoetin alfa or darbepoetin alfa to epoetin beta resulted in a 20% reduction in subcutaneous epoetin beta dose while maintaining or improving efficacy [1]. This finding suggests that epoetin beta may offer enhanced in vivo potency compared to epoetin alfa in this patient population, potentially due to its differential glycosylation and prolonged half-life.

Dose conversion Cost-effectiveness Hemodialysis

Comparative Cost-Effectiveness in Pediatric CKD: rhEPO (Epoetin Alfa) vs. Darbepoetin Alfa

A systematic review and meta-analysis of pediatric CKD patients found no significant difference in hemoglobin improvement between rhEPO and darbepoetin alfa after 21-28 weeks (DA +0.15 g/dL; 95% CI -0.22 to +0.52) [1]. However, rhEPO was more cost-effective than darbepoetin alfa as initial therapy. The incremental cost-effectiveness ratio (ICER) for switching to darbepoetin alfa was approximately €340 per g/dL of hemoglobin increase over 24 weeks [1]. This analysis supports rhEPO as the preferred first-line agent from a cost perspective in pediatric CKD.

Cost-effectiveness Pediatric CKD Health economics

Optimal Procurement Scenarios for rhEPO (CAS 113427-24-0) Based on Quantitative Evidence


First-Line Anemia Treatment in Pediatric CKD Where Cost-Effectiveness is Paramount

Procure rhEPO (epoetin alfa) as the initial erythropoiesis-stimulating agent for pediatric CKD patients with anemia. A systematic review and meta-analysis found rhEPO to be more cost-effective than darbepoetin alfa as first-line therapy, with no significant difference in hemoglobin improvement after 21-28 weeks (DA +0.15 g/dL, 95% CI -0.22 to +0.52) [1]. This scenario leverages rhEPO's established efficacy at a lower acquisition cost, aligning with value-based procurement principles.

Reference Standard for Biosimilar Development and Comparability Studies

Utilize rhEPO (epoetin alfa, CAS 113427-24-0) as the reference biologic for developing and evaluating biosimilar epoetins. Regulatory agencies require extensive analytical, pharmacokinetic, and clinical comparability to the originator product [1]. The well-characterized glycosylation profile and extensive clinical data for epoetin alfa make it the appropriate comparator for demonstrating biosimilarity, as evidenced by multiple studies assessing pharmacokinetic equivalence (e.g., epoetin zeta vs. epoetin alfa) .

High-Frequency Dosing Regimens Where Tight Hemoglobin Control is Required

Select rhEPO (epoetin alfa) for patients requiring frequent dose adjustments and tight hemoglobin control, such as those initiating ESA therapy or with fluctuating hemoglobin levels. The shorter half-life of epoetin alfa (IV: 6.8 h; SC: 19.4 h) [1] allows for more rapid titration and avoids prolonged drug exposure, which may be advantageous in certain clinical scenarios. While this necessitates more frequent administration, it provides clinicians with greater flexibility in dose modification.

Procurement for Non-Inferiority in Hemodialysis Patients Where Cost is a Primary Driver

In hemodialysis patient populations where cost containment is a priority and clinical non-inferiority is acceptable, procure rhEPO (epoetin alfa) over darbepoetin alfa. A phase III trial demonstrated that epoetin alfa is non-inferior to darbepoetin alfa in maintaining hemoglobin levels (difference 0.08 g/dL, 95% CI -0.22 to 0.39) [1]. Given the higher acquisition cost of darbepoetin alfa and the lack of superior efficacy, rhEPO represents a more cost-effective option for this patient cohort.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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